3-tert-Butylsulfanyl-pyridin-4-ylamine
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Overview
Description
3-tert-Butylsulfanyl-pyridin-4-ylamine is a heterocyclic compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound features a pyridine ring substituted with a tert-butylsulfanyl group at the 3-position and an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylsulfanyl-pyridin-4-ylamine typically involves the introduction of the tert-butylsulfanyl group to the pyridine ring followed by the introduction of the amino group. One common method involves the reaction of 3-chloropyridine with tert-butylthiol in the presence of a base to form 3-tert-butylsulfanyl-pyridine. This intermediate is then subjected to amination reactions to introduce the amino group at the 4-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylsulfanyl-pyridin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-tert-Butylsulfanyl-pyridin-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-tert-Butylsulfanyl-pyridin-4-ylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tert-butylsulfanyl and amino groups can influence its binding affinity and specificity for these targets. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylsulfanyl-pyridine: Lacks the amino group at the 4-position.
4-Amino-3-methylpyridine: Lacks the tert-butylsulfanyl group.
3-tert-Butylsulfanyl-2,6-dimethylpyridine: Contains additional methyl groups on the pyridine ring.
Uniqueness
3-tert-Butylsulfanyl-pyridin-4-ylamine is unique due to the presence of both the tert-butylsulfanyl and amino groups on the pyridine ring.
Properties
IUPAC Name |
3-tert-butylsulfanylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDUGPXMIHNZDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=CN=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590328 |
Source
|
Record name | 3-(tert-Butylsulfanyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782479-87-2 |
Source
|
Record name | 3-(tert-Butylsulfanyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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